molecular formula C10H14BrN B010114 2-Bromo-4-tert-butylaniline CAS No. 103273-01-4

2-Bromo-4-tert-butylaniline

Cat. No. B010114
M. Wt: 228.13 g/mol
InChI Key: OLKYFBNIFKQRIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Bromo-4-tert-butylaniline involves various strategies, including the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step for achieving 2-amino-1H-imidazol-4-carbaldehyde derivatives, which proves the versatility of similar brominated compounds in organic synthesis (Ando & Terashima, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-4-tert-butylaniline, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been characterized using techniques like X-ray diffraction, revealing stable structures with significant intramolecular interactions (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 2-Bromo-4-tert-butylaniline derivatives includes reactions with secondary amines to form tertiary amines, showcasing the compound's reactivity towards nucleophilic agents, which is a crucial aspect for its application in synthetic organic chemistry (Pevzner, 2003).

Physical Properties Analysis

The physical properties, such as crystal and molecular structure of related compounds, are determined using techniques like DFT (Density Functional Theory), supporting the experimental results and providing insights into the stability and reactivity of the molecular structure (Çolak et al., 2021).

Chemical Properties Analysis

The synthesis and characterization of derivatives of 2-Bromo-4-tert-butylaniline illustrate the compound's versatile chemical properties, including its use as a building block for more complex chemical structures and its role in the synthesis of pharmaceutical intermediates (Thomson, Reilly, & Sandham, 2011).

Scientific Research Applications

  • Drug Discovery and Metabolic Processes : A study highlighted the use of similar structures in the synthesis of 2-amino-5-tert-butylpyridine, which is useful in drug discovery and metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).

  • Synthesis of Nonnatural Amino Acids : 2-Amino-4-bromobutanoic acid, a compound with structural similarities, is used for preparing nonnatural amino acids with basic or heterocyclic side chains and for preparing conformationally constrained peptidomimetic structures (Ciapetti, Falorni, Mann, & Taddei, 1998).

  • Synthesis of Amino-Substituted Benzene Derivatives : Research has demonstrated the successful synthesis of amino-substituted benzene derivatives through oxidation processes involving 2-bromo-3-(tert-butyl-NNO-azoxy)-4,6-d (Frumkin, Churakov, Strelenko, & Tartakovsky, 1999).

  • Preparation of Alkylated Products and Reactions with Nucleophilic Agents : The compound is used in reactions leading to the preparation of tertiary amines and other products through bromination processes (Pevzner, 2003).

  • Synthesis of Polycyclic Aromatic Hydrocarbons : It plays a role in the selective preparation of polycyclic aromatic hydrocarbons, demonstrating its utility in organic synthesis (Yamato, Fujimoto, Miyazawa, & Matsuo, 1997).

  • Influence on Aniline Basicity and Reaction Rates : The size of the ortho-substituent in related compounds significantly influences reaction rates for deacetylation processes and aniline basicity, indicating its role in fine-tuning chemical reactions (Koning, 2010).

  • Stimuli-Triggered Drug Delivery Systems : A study showed the successful synthesis of multifunctional copolymers with a reduction-labile arm, suggesting applications in stimuli-triggered drug delivery systems (Liu, Tang, Tang, & Zhao, 2015).

  • Potential as Antimicrobial Agents : Substituted phenyl azetidines, synthesized through unique methods involving similar compounds, show promise as antimicrobial agents (Doraswamy & Ramana, 2013).

Safety And Hazards


  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.



  • Precautionary Measures :

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: If on skin, wash with plenty of water.

    • P337 + P313: If eye irritation persists, seek medical advice.

    • P305 + P351 + P338: If in eyes, rinse cautiously with water. Remove contact lenses if present and easy to do. Continue rinsing.

    • P362 + P364: Take off contaminated clothing and wash before reuse.

    • P332 + P313: If skin irritation occurs, seek medical attention.




Future Directions

Research on 2-Bromo-4-(tert-butyl)aniline could explore:



  • Functional Group Transformations : Investigate its reactivity in various reactions.

  • Applications : Explore its potential in drug discovery or materials science.


Please note that this analysis is based on available information, and further studies may reveal additional insights. For a more detailed understanding, consult relevant scientific literature123.


properties

IUPAC Name

2-bromo-4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKYFBNIFKQRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285864
Record name 2-bromo-4-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butylaniline

CAS RN

103273-01-4
Record name 2-bromo-4-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(tert-butyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butyl-phenylamine (447 g, 3 mol) in DMF (500 mL) was added dropwise NBS (531 g, 3 mol) in DMF (500 mL) at room temperature. Upon completion, the reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated. The crude product was directly used in the next step without further purification.
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500 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Miura, H Oka, M Morita - Macromolecules, 1998 - ACS Publications
… 2-Bromo-4-tert-butylaniline(8). To a solution of 4-tert-butylaniline (14.9 g, 100 mmol) in CHCl 3 (750 mL) was added (TBA)Br 3 (57.9 g, 120 mmol) at room temperature. After the mixture …
Number of citations: 23 pubs.acs.org
SH Lee, BB Jang, ZH Kafafi - Journal of the American Chemical …, 2005 - ACS Publications
… 2-Bromo-4-tert-butylaniline (3). To a solution of 4-tert-butylaniline (4.07 g, 27.0 mmol) in 70 … To a solution of 2-bromo-4-tert-butylaniline (10.6 g, 46.5 mmol) in concentrated H 2 SO 4 (25 …
Number of citations: 208 pubs.acs.org
Y Wang, S Chen, G Zhang - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… 2-Bromo-4-tert-butylaniline was used as the starting material and tert-butylated triazatruxene 3b could be synthesized in 70% yield over two steps. When compound 3b was applied to …
Number of citations: 0 pubs.rsc.org
OA Levitskiy, IA Klimchuk, YK Grishin… - …, 2022 - thieme-connect.com
… [59] Concd H 2 SO 4 (10 mL, 188 mmol) was added to a solution of 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in AcOH (160 mL). The solution was cooled in an ice-salt bath. A …
Number of citations: 2 www.thieme-connect.com
T Umemoto, K Adachi, S Ishihara - The Journal of Organic …, 2007 - ACS Publications
… 11 was also prepared in 87% yield by coupling 2-(trifluoromethoxy)phenylboric acid with 2-bromo-4-tert-butylaniline in the presence of Pd(PPh 3 ) 4 as a catalyst. 15 was prepared in 68…
Number of citations: 251 pubs.acs.org
R Tan, P Jia, Y Rao, W Jia, A Hadzovic, Q Yu… - …, 2008 - ACS Publications
… The same procedure as given above was used, using 2-bromo-4-tert-butylaniline as the starting material. 1b was obtained as a colorless solid in 70% yield. H NMR (CDCl 3 , 400 MHz, …
Number of citations: 22 pubs.acs.org
JIG Cadogan, DH Hey, GH Williams - Journal of the Chemical Society …, 1954 - pubs.rsc.org
The proportions of the three isomeric tert.-butyldiphenyls formed in the phenylation of tert.-butylbenzene are determined by infra-red spectrometry. In addition, competitive experiments …
Number of citations: 13 pubs.rsc.org
R Tan - 2011 - library-archives.canada.ca
The objective of this thesis is to explore quinoline and pyridine functionalized multidentate ligand systems that are capable of accommodating two metal species and to study the …
Number of citations: 3 library-archives.canada.ca
NJ Peters - 1980 - search.proquest.com
… of 2-bromo-4-tert-butylaniline in 180 mL of water, 40 mL of 43 …
Number of citations: 1 search.proquest.com
S Hayashi, N Ueno, A Murase, Y Nakagawa… - European journal of …, 2012 - Elsevier
… A mixture of 2-bromo-4-tert-butylaniline 15 (Wako Pure Chemical Industries, 1.825 g, 8.00 mmol), methyl acrylate (1.80 mL, 20.0 mmol), Pd(OAc) 2 (215.5 mg, 0.960 mmol), tri-o-…
Number of citations: 57 www.sciencedirect.com

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